molecular formula C7H11ClO B14661059 2-(Chloromethyl)-3-(2-methylprop-2-en-1-yl)oxirane CAS No. 42322-69-0

2-(Chloromethyl)-3-(2-methylprop-2-en-1-yl)oxirane

Cat. No.: B14661059
CAS No.: 42322-69-0
M. Wt: 146.61 g/mol
InChI Key: BDPHWKWFNPIOMD-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3-(2-methylprop-2-en-1-yl)oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring structure consisting of an oxygen atom and two carbon atoms. This particular compound is notable for its chloromethyl and 2-methylprop-2-en-1-yl substituents, which confer unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-3-(2-methylprop-2-en-1-yl)oxirane typically involves the reaction of an appropriate alkene with a chlorinating agent followed by epoxidation. One common method is the chloromethylation of 2-methylprop-2-en-1-ylbenzene using formaldehyde and hydrochloric acid, followed by epoxidation with a peracid such as m-chloroperbenzoic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-3-(2-methylprop-2-en-1-yl)oxirane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be targeted by nucleophiles, leading to substitution reactions.

    Epoxide Ring-Opening: The epoxide ring is susceptible to nucleophilic attack, resulting in ring-opening reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or reduction to form alkanes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

    Epoxide Ring-Opening: Acidic or basic conditions can facilitate ring-opening. Acids like sulfuric acid or bases like sodium hydroxide are commonly used.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted chloromethyl derivatives.

    Epoxide Ring-Opening: Products include diols or halohydrins, depending on the nucleophile.

    Oxidation and Reduction: Products include alcohols or alkanes, respectively.

Scientific Research Applications

2-(Chloromethyl)-3-(2-methylprop-2-en-1-yl)oxirane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-3-(2-methylprop-2-en-1-yl)oxirane involves its reactivity towards nucleophiles and electrophiles. The epoxide ring can be opened by nucleophiles, leading to the formation of various products. The chloromethyl group can undergo substitution reactions, further diversifying the compound’s reactivity. Molecular targets and pathways include interactions with enzymes and proteins, potentially leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)-3-(2-methylprop-2-en-1-yl)oxirane
  • 2-(Chloromethyl)-3-(2-methylprop-2-en-1-yl)oxetane
  • 2-(Chloromethyl)-3-(2-methylprop-2-en-1-yl)oxolane

Uniqueness

2-(Chloromethyl)-3-(2-methylprop-2-en-1-yl)oxirane is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the chloromethyl and epoxide groups allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.

Properties

CAS No.

42322-69-0

Molecular Formula

C7H11ClO

Molecular Weight

146.61 g/mol

IUPAC Name

2-(chloromethyl)-3-(2-methylprop-2-enyl)oxirane

InChI

InChI=1S/C7H11ClO/c1-5(2)3-6-7(4-8)9-6/h6-7H,1,3-4H2,2H3

InChI Key

BDPHWKWFNPIOMD-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC1C(O1)CCl

Origin of Product

United States

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